molecular formula C13H9ClN2OS B3037526 8-[(2-Chloro-1,3-thiazol-5-yl)methoxy]quinoline CAS No. 478246-28-5

8-[(2-Chloro-1,3-thiazol-5-yl)methoxy]quinoline

Cat. No.: B3037526
CAS No.: 478246-28-5
M. Wt: 276.74 g/mol
InChI Key: PNCSIQXVBNGSRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-[(2-Chloro-1,3-thiazol-5-yl)methoxy]quinoline is a heterocyclic compound that combines the structural features of quinoline and thiazole rings Quinoline is known for its wide range of biological activities, while thiazole rings are present in various bioactive molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(2-Chloro-1,3-thiazol-5-yl)methoxy]quinoline typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through various methods, including the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment to Quinoline: The thiazole ring is then attached to the quinoline moiety through a nucleophilic substitution reaction. This involves the reaction of 8-hydroxyquinoline with 2-chloro-1,3-thiazole in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

8-[(2-Chloro-1,3-thiazol-5-yl)methoxy]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: The chlorine atom on the thiazole ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

8-[(2-Chloro-1,3-thiazol-5-yl)methoxy]quinoline has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    2-Chloroquinoline: Shares the quinoline structure but lacks the thiazole ring.

    5-Chloro-2-methoxythiazole: Contains the thiazole ring but not the quinoline moiety.

Uniqueness

8-[(2-Chloro-1,3-thiazol-5-yl)methoxy]quinoline is unique due to the combination of the quinoline and thiazole rings, which may confer enhanced biological activity and specificity compared to compounds containing only one of these rings.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-chloro-5-(quinolin-8-yloxymethyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2OS/c14-13-16-7-10(18-13)8-17-11-5-1-3-9-4-2-6-15-12(9)11/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNCSIQXVBNGSRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OCC3=CN=C(S3)Cl)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301268266
Record name 8-[(2-Chloro-5-thiazolyl)methoxy]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301268266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819527
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

478246-28-5
Record name 8-[(2-Chloro-5-thiazolyl)methoxy]quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478246-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-[(2-Chloro-5-thiazolyl)methoxy]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301268266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-[(2-Chloro-1,3-thiazol-5-yl)methoxy]quinoline
Reactant of Route 2
Reactant of Route 2
8-[(2-Chloro-1,3-thiazol-5-yl)methoxy]quinoline
Reactant of Route 3
Reactant of Route 3
8-[(2-Chloro-1,3-thiazol-5-yl)methoxy]quinoline
Reactant of Route 4
Reactant of Route 4
8-[(2-Chloro-1,3-thiazol-5-yl)methoxy]quinoline
Reactant of Route 5
Reactant of Route 5
8-[(2-Chloro-1,3-thiazol-5-yl)methoxy]quinoline
Reactant of Route 6
Reactant of Route 6
8-[(2-Chloro-1,3-thiazol-5-yl)methoxy]quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.